S-(8-Aminooctyl) benzenecarbothioate
Description
S-(8-Aminooctyl) benzenecarbothioate is a synthetic thioester derivative characterized by a benzene ring linked to a thioate group (S-CO-O-) and an 8-aminooctyl side chain.
Properties
CAS No. |
88313-90-0 |
|---|---|
Molecular Formula |
C15H23NOS |
Molecular Weight |
265.4 g/mol |
IUPAC Name |
S-(8-aminooctyl) benzenecarbothioate |
InChI |
InChI=1S/C15H23NOS/c16-12-8-3-1-2-4-9-13-18-15(17)14-10-6-5-7-11-14/h5-7,10-11H,1-4,8-9,12-13,16H2 |
InChI Key |
ZBFHBDQYMKELSC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)SCCCCCCCCN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S-(8-Aminooctyl) benzenecarbothioate typically involves the reaction of 8-aminooctanol with benzenecarbothioic acid chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction conditions often include maintaining a low temperature to control the reaction rate and prevent side reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions: S-(8-Aminooctyl) benzenecarbothioate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The compound can be reduced to form amines or other reduced products.
Substitution: The benzenecarbothioate moiety can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used under mild conditions.
Major Products Formed:
Oxidation: Nitro or nitroso derivatives.
Reduction: Amines or other reduced products.
Substitution: Substituted benzenecarbothioate derivatives.
Scientific Research Applications
S-(8-Aminooctyl) benzenecarbothioate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of biochemical pathways and enzyme interactions.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of S-(8-Aminooctyl) benzenecarbothioate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the benzenecarbothioate moiety can interact with hydrophobic regions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogs of S-(8-Aminooctyl) benzenecarbothioate, emphasizing substituent variations and their implications:
Key Comparative Insights
Bioactivity and Pharmacological Potential
- Benfotiamine (): Unlike this compound, benfotiamine incorporates a phosphorylated side chain and a pyrimidine moiety, enabling its role as a thiamine prodrug. Its clinical efficacy in neuropathy highlights the importance of functional group modifications for bioavailability and target specificity .
- S-(2-Sulfanylidene-3H-1,3,4-thiadiazol-5-yl) benzenecarbothioate (): The thiadiazole-thione group enhances reactivity as a crosslinker in polymers, a property less likely in the 8-aminooctyl variant due to its linear aliphatic chain.
Solubility and Stability
- The 8-aminooctyl chain in this compound likely improves water solubility compared to aromatic substituents (e.g., 4-chlorophenyl in ). However, steric hindrance from the long alkyl chain may reduce enzymatic stability compared to smaller analogs like benfotiamine.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
